2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halogenated pyrrolopyrazine intermediates in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A related compound used as an antitubercular agent.
3-Phenoxypyrazine-2-carboxamide: Known for its activity as a TGR5 agonist.
Uniqueness
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific structural features, such as the presence of cyclopropyl groups and the pyrrolopyrazine core, which confer distinct chemical and biological properties.
Biological Activity
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, also known by its CAS number 1956378-87-2, is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₆N₄O
- Molecular Weight : 256.30 g/mol
- SMILES Notation : O=C(NCC1CC1)c1c[nH]c2ncc(C3CC3)nc12
This compound features a unique pyrrolo[2,3-b]pyrazine core which is significant for its biological interactions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrrolo derivatives, including compounds structurally related to this compound. For instance, compounds in this class have shown notable inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.
- In Vitro Studies : The IC₅₀ values for COX-2 inhibition have been reported as low as 0.04 μmol in related compounds, indicating a strong anti-inflammatory action comparable to established drugs like celecoxib .
Cytotoxic Activity
Cytotoxicity assays conducted on various cancer cell lines have revealed that pyrrolo derivatives exhibit dose-dependent anti-tumor activity. For example:
- Cell Lines Tested : Colon (LoVo), Ovary (SK-OV-3), and Breast (MCF-7) adenocarcinoma.
- Results : The highest anti-tumor activity was observed at concentrations that induced significant cell death in these lines, suggesting potential for further development as anticancer agents .
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:
- Inhibition of COX Enzymes : By inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators.
- Modulation of Signaling Pathways : The compound may interact with Janus kinase (JAK) pathways involved in inflammatory responses .
Case Studies and Research Findings
Properties
CAS No. |
1956378-87-2 |
---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-5-8-1-2-8)10-6-15-13-12(10)18-11(7-16-13)9-3-4-9/h6-9H,1-5H2,(H,15,16)(H,17,19) |
InChI Key |
RRWVJJWHDINICO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |
Origin of Product |
United States |
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